Uridine 5'-monophosphate-13C (disodium)

Catalog No.
S12872736
CAS No.
M.F
C9H11N2Na2O9P
M. Wt
369.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine 5'-monophosphate-13C (disodium)

Product Name

Uridine 5'-monophosphate-13C (disodium)

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

369.14 g/mol

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;;

InChI Key

KURVIXMFFSNONZ-HTOGVELDSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Uridine 5'-monophosphate-13C (disodium) is a stable isotope-labeled derivative of uridine 5'-monophosphate, a nucleotide that plays a crucial role as a monomer in ribonucleic acid (RNA) synthesis. This compound consists of a ribose sugar, a phosphate group, and the nucleobase uracil. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies and offers unique insights into biochemical pathways involving nucleotides. As a disodium salt, it is more soluble in aqueous solutions, facilitating its use in various biological and chemical applications.

Typical of nucleotides:

  • Phosphorylation: It can undergo phosphorylation to form uridine 5'-diphosphate or uridine 5'-triphosphate, which are essential for energy transfer and signaling within cells.
  • Dephosphorylation: The removal of phosphate groups can lead to the formation of uridine or its derivatives.
  • Condensation Reactions: It can react with other nucleotides to form RNA through condensation reactions catalyzed by RNA polymerases.

These reactions are vital for cellular processes such as RNA synthesis, energy metabolism, and signal transduction.

Uridine 5'-monophosphate has been shown to exhibit various biological activities:

  • Cognitive Enhancement: Research indicates that uridine 5'-monophosphate supplementation can improve cognitive functions in animal models, potentially enhancing memory and learning capabilities .
  • Neuroprotective Effects: It may play a role in neuroprotection by promoting neuronal survival and function.
  • Metabolic Functions: As a nucleotide, it is involved in the synthesis of RNA and is critical for cellular metabolism and proliferation.

Uridine 5'-monophosphate-13C can be synthesized through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the nucleotide using protected ribose sugar, uracil, and phosphate groups under controlled conditions. Isotope labeling is introduced during specific steps to ensure that carbon-13 is incorporated into the final product.
  • Biochemical Synthesis: This method utilizes enzymes such as orotidylate decarboxylase to convert orotidine 5'-monophosphate into uridine 5'-monophosphate in a biological system. The use of labeled substrates can facilitate the incorporation of carbon-13 during this process.
  • Enzymatic Methods: Enzymatic pathways can also be harnessed to produce uridine 5'-monophosphate from simpler precursors through various enzymatic reactions.

Uridine 5'-monophosphate-13C has diverse applications across several fields:

  • Metabolic Research: Its stable isotope labeling allows for tracing metabolic pathways involving nucleotides, providing insights into cellular metabolism.
  • Pharmaceutical Development: It serves as a reference standard in drug development and testing, particularly for compounds targeting nucleotide metabolism.
  • Food Science: Used as an additive to enhance flavor or nutritional value in food products due to its role in RNA synthesis.

Studies on the interactions of uridine 5'-monophosphate-13C with other biomolecules have revealed its potential effects on various metabolic pathways:

  • Nucleotide Interactions: It interacts with other nucleotides, influencing RNA synthesis and cellular signaling pathways.
  • Protein Binding Studies: Research indicates that it may bind to specific proteins involved in nucleotide metabolism, affecting their activity and stability.

Such interaction studies are crucial for understanding its role in cellular processes and potential therapeutic applications.

Similar Compounds

Uridine 5'-monophosphate-13C shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Cytidine 5'-monophosphateNucleotideContains cytosine instead of uracil
Adenosine 5'-monophosphateNucleotideContains adenine; involved in energy transfer
Guanosine 5'-monophosphateNucleotideContains guanine; critical for RNA synthesis
Inosine 5'-monophosphateNucleotideContains hypoxanthine; important for purine metabolism
Orotidine 5'-monophosphatePrecursor nucleotidePrecursor to uridine monophosphate

Uniqueness

Uridine 5'-monophosphate-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific role as a precursor to RNA makes it essential for understanding nucleic acid metabolism, while its cognitive enhancement properties distinguish it from other similar compounds.

Uridine 5′-monophosphate (UMP) is a pyrimidine ribonucleotide composed of three primary components: a uracil base, a ribose sugar, and a monophosphate group esterified to the 5′-hydroxyl of the ribose. The uracil moiety features a planar, unsaturated heterocyclic ring with two nitrogen atoms at positions 1 and 3, while the ribose adopts a β-D-ribofuranose conformation. The phosphate group confers a negative charge at physiological pH, necessitating counterions for stabilization in salt forms.

Molecular and Crystallographic Properties

UMP exhibits a molecular formula of C₉H₁₃N₂O₉P and a molecular weight of 324.18 g/mol. Crystallographic analyses reveal hydrogen bonding between the uracil’s carbonyl groups and water molecules in hydrated forms, contributing to its hygroscopic nature. The disodium salt form (C₉H₁₁N₂Na₂O₉P) increases molecular weight to 368.15 g/mol due to the addition of two sodium ions. Key physicochemical properties include:

PropertyValueSource
Density2.2 ± 0.1 g/cm³
Melting Point202°C (decomposition)
Water Solubility50 mg/mL (clear, colorless)
pKa (Phosphate Group)1.0, 6.1, and 9.7

The phosphate group’s triprotic nature allows UMP to participate in pH-dependent ionic interactions, which are mitigated in the disodium form through charge neutralization.

Biosynthetic and Metabolic Roles

UMP occupies a central position in pyrimidine metabolism, serving as a precursor for uridine triphosphate (UTP) and cytidine triphosphate (CTP) via phosphorylation and amination, respectively. Enzymatically, UMP is synthesized through the decarboxylation of orotidine 5′-monophosphate (OMP) by orotidylate decarboxylase, a critical step in the de novo pyrimidine pathway. In mammalian systems, UMP also arises from the salvage pathway via phosphorylation of uridine by uridine kinase.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

369.00311033 g/mol

Monoisotopic Mass

369.00311033 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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